1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea
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Overview
Description
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a benzhydrylurea group. The compound’s potential biological activities make it a subject of research in various scientific domains.
Mechanism of Action
Target of Action
The primary targets of the compound 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition occurs as the compound binds to the receptors, preventing their normal function .
Biochemical Pathways
The compound this compound affects the FGFR signaling pathway. This pathway is involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and induction of apoptosis in breast cancer 4T1 cells . Additionally, the compound significantly inhibits the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system.
Alkylation: The pyrrolo[2,3-b]pyridine core is then alkylated with a suitable alkylating agent to introduce the propyl group.
Urea formation: The final step involves the reaction of the alkylated pyrrolo[2,3-b]pyridine with benzhydryl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolo[2,3-b]pyridine moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylamine
- 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylcarbamate
Uniqueness
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea is unique due to its specific combination of the pyrrolo[2,3-b]pyridine and benzhydrylurea moieties. This unique structure imparts distinct biological activities and chemical reactivity compared to similar compounds. Its ability to inhibit specific signaling pathways makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-benzhydryl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c29-24(26-16-8-17-28-18-14-21-13-7-15-25-23(21)28)27-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-7,9-15,18,22H,8,16-17H2,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFOJTRINQTPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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